REC BETA-ECGF (HUMAN), also known as beta-Endothelial Cell Growth Factor, is a recombinant human protein that plays a crucial role in stimulating the proliferation of endothelial cells, which line the blood vessels. This compound is characterized by a 14 amino acid N-terminal extension derived from acidic fibroblast growth factor. It is primarily expressed in Escherichia coli through recombinant DNA technology, making it a significant tool in both scientific research and potential therapeutic applications .
The compound is classified under growth factors and is specifically categorized as an endothelial cell mitogen. Its source involves the genetic manipulation of Escherichia coli, where the gene encoding for the 155 amino acid residue form of human beta-Endothelial Cell Growth Factor is inserted. This allows for large-scale production of the protein, which can then be purified for various applications .
The synthesis of REC BETA-ECGF (HUMAN) employs recombinant DNA technology, where the specific DNA sequence coding for the protein is cloned into a plasmid vector and introduced into Escherichia coli. The bacteria are cultured under optimized conditions to enhance protein expression. Following fermentation, the bacterial cells are lysed to release the protein, which is then purified using techniques such as affinity chromatography. The final product typically has a molecular mass of approximately 17 kDa after the removal of the initiation methionine .
The molecular structure of REC BETA-ECGF (HUMAN) consists of 155 amino acids, with significant structural motifs that facilitate its interaction with endothelial cells. The presence of heparin enhances its biological activity by increasing binding affinity to its receptors on endothelial cells. The detailed three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, though specific structural data may vary based on experimental conditions.
REC BETA-ECGF (HUMAN) primarily undergoes biochemical interactions rather than traditional chemical reactions due to its protein nature. The most notable interaction involves heparin, which significantly potentiates its mitogenic activity. This interaction leads to enhanced endothelial cell proliferation and angiogenesis. The typical conditions for these reactions involve reconstitution in phosphate-buffered saline containing serum albumin to stabilize the protein during experiments .
The mechanism by which REC BETA-ECGF (HUMAN) exerts its effects involves binding to specific receptors on endothelial cells. This binding activates several intracellular signaling pathways, including phosphoinositide 3-kinase/AKT, RAS/extracellular signal-regulated kinase, and Janus kinase/signal transducer and activator of transcription pathways. These pathways culminate in the activation of transcription factors that promote cell proliferation and survival. Heparin's presence further enhances this process by increasing the binding affinity of REC BETA-ECGF (HUMAN) to its receptors .
REC BETA-ECGF (HUMAN) exhibits several important physical and chemical properties:
These properties are crucial for its application in laboratory settings and therapeutic formulations .
REC BETA-ECGF (HUMAN) has diverse applications across various fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3